molecular formula C3H6F2 B1294401 2,2-Difluoropropane CAS No. 420-45-1

2,2-Difluoropropane

Cat. No. B1294401
CAS RN: 420-45-1
M. Wt: 80.08 g/mol
InChI Key: YZXSQDNPKVBDOG-UHFFFAOYSA-N
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Description

2,2-Difluoropropane is a compound that is part of a broader class of fluorinated organic molecules, which are of significant interest in various fields such as medicinal chemistry, material sciences, and organic synthesis. While the specific molecule of 2,2-Difluoropropane is not directly studied in the provided papers, the related compounds and their properties can give us insights into its characteristics. For instance, the study of 1,2-difluoroethane and its molecular structure can provide a basis for understanding the structural aspects of difluoropropanes .

Synthesis Analysis

The synthesis of gem-difluorinated compounds, such as gem-difluorocyclobutanes, is relevant to the synthesis of 2,2-Difluoropropane. These compounds are synthesized using fluorine sources like Selectfluor and Py·HF, and the process involves a Wagner-Meerwein rearrangement under mild conditions . This method could potentially be adapted for the synthesis of 2,2-Difluoropropane, considering the structural similarities and reactivity of fluorinated compounds.

Molecular Structure Analysis

The molecular structure of related difluorinated compounds has been extensively studied using techniques like electron diffraction. For example, the structure of 1,2-difluoroethane shows a preference for the gauche conformation due to hyperconjugation effects, although the (1)J(CF) coupling constant is not influenced by hyperconjugation . This information can be extrapolated to predict the conformational preferences of 2,2-Difluoropropane, which may also exhibit similar electronic effects.

Chemical Reactions Analysis

The reactivity of difluorinated compounds is highlighted in the transformation of gem-difluorocyclopropanes. These compounds can undergo ring-opening reactions to form various fluorinated organic molecules . The reactivity patterns observed in these transformations could be relevant to understanding the types of reactions that 2,2-Difluoropropane might undergo, such as nucleophilic substitutions or eliminations that are common in organofluorine chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorinated compounds are influenced by the presence of fluorine atoms. For instance, the study of 1,2-difluoroethane's angular dependence on coupling constants provides insights into the electronic properties and molecular dipoles of such molecules . Additionally, the gas-phase structure of perfluoro-1,2-dioxolane, a related fluorinated compound, reveals a half-chair conformation and specific geometric parameters that could be similar to those of 2,2-Difluoropropane .

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals : 2,2-Difluoropropane-1,3-diol, a derivative of 2,2-Difluoropropane, is used in the synthesis of pharmaceuticals and agrochemicals . The unique properties of this compound, particularly its fluorine atoms, make it useful in these fields .

  • Fluorinated Surfactants : 2,2-Difluoropropane-1,3-diol is also used in the production of fluorinated surfactants . These are surface-active agents that contain fluorine atoms, which can impart unique properties such as high thermal stability and low surface tension.

  • Polymers : 2,2-Difluoropropane-1,3-diol can be used in the synthesis of polymers . The presence of fluorine atoms can enhance the properties of the resulting polymers, such as their resistance to heat, chemicals, and weathering.

  • Gelatins and Adhesives : 2,2-Difluoropropane can be used as an important raw material in certain gelatins and adhesives .

2,2-Difluoropropane, also known as Dimethyldifluoromethane, is a chemical compound with the formula C3H6F2 . It’s a type of hydrofluorocarbon (HFC) and is used in various applications due to its properties.

Safety And Hazards

Safety measures for handling 2,2-Difluoropropane include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,2-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXSQDNPKVBDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870529
Record name 2,2-Difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoropropane

CAS RN

420-45-1
Record name Propane, 2,2-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2,2-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Difluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
387
Citations
AD Williamson, PR LeBreton… - Journal of the American …, 1976 - ACS Publications
Photoionization efficiency curves for the parentand abundant fragment ions from 2-fluoropropaneand 2, 2-difluo-ropropane are reported in the energy region between threshold and 13 …
Number of citations: 52 pubs.acs.org
HG Mack, M Dakkouri… - The Journal of Physical …, 1991 - ACS Publications
The effect of fluorination on CC bond lengths has been studied very extensively in the case of ethane. Stepwisesubstitution of hydrogens by fluorine on one carbon shortens the CC …
Number of citations: 31 pubs.acs.org
T Yamada, JW Bozzelli - The Journal of Physical Chemistry A, 1999 - ACS Publications
G2(MP2) composite calculations are performed to obtain thermodynamic properties (ΔH f 298 , S 298 and C p (T)'s of 2-fluoro-2-methylpropane. ΔH f 298 is calculated from the G2(MP2) …
Number of citations: 20 pubs.acs.org
T Yamada, JW Bozzelli, RJ Berry - The Journal of Physical …, 1999 - ACS Publications
Thermodynamic properties (ΔH f 298 , S 298 , and C p (T) (300 ≤ T/K ≤ 1500)), frequencies, geometries, and internal rotational barriers for 1-fluoropropane, 1,1-difluoropropane, 1,1,1-…
Number of citations: 38 pubs.acs.org
H Nanaie, GA Guirgis, JR Durig - Spectrochimica Acta Part A: Molecular …, 1993 - Elsevier
The microwave spectra of two isotopic species of 2,2-difluoropropane, (CH 3 ) 2 13 CF 2 and (CD 3 ) 2 12 CF 2 , have been recorded from 26.5 to 40.0 GHz and the b-type R-branch …
Number of citations: 14 www.sciencedirect.com
PR Austin, DD Coffman, HH Hoehn… - Journal of the American …, 1953 - ACS Publications
3-Fluoropropene—31 3-Chloropropene 44.6 2-Fluoropropane—9.57 2-Chloropropane 36.5 The infrared spectrum of 2-fluoropropene exhibits the absorption bands of the carbon-…
Number of citations: 8 pubs.acs.org
GKS Prakash, J Hu, T Mathew… - Angewandte Chemie …, 2003 - Wiley Online Library
Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent: One‐Pot Stereoselective Synthesis of anti‐2,2‐Difluoropropane‐1,3‐diols - Prakash - 2003 - …
Number of citations: 96 onlinelibrary.wiley.com
HF White - Analytical Chemistry, 1965 - ACS Publications
The nuclear magnetic resonance spectra of a series of terminal chlori-nated 2, 2-difluoropropanes have been studied. Proton functional group chemical shifts are correlated with the …
Number of citations: 16 pubs.acs.org
JR Durig, GA Guirgis, YS Li - The Journal of Chemical Physics, 1981 - pubs.aip.org
The microwave spectrum of 2,2‐difluoropropane has been investigated in the region from 26.5 to 40.0 GHz. Only b‐type transitions were observed and these were assigned on the …
Number of citations: 24 pubs.aip.org
GA Guirgis, H Nanaie, JR Durig - The Journal of chemical physics, 1990 - pubs.aip.org
The microwave spectra of five isotopic species of 2‐fluoropropane, (CH 3 )CH 2 DCFH, (CH 3 ) 2 CFD, (CH 3 )CD 3 CFH, (CD 3 ) 2 CFD, and (CH 3 ) 2 1 3 CFH, have been recorded …
Number of citations: 20 pubs.aip.org

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